molecular formula C19H19N5O2 B2678508 8-(ethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 476480-60-1

8-(ethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2678508
CAS RN: 476480-60-1
M. Wt: 349.394
InChI Key: ZMMGSIYWCKZSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(ethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione, also known as E-3174, is a chemical compound that belongs to the class of purine derivatives. It is a selective and potent inhibitor of angiotensin-converting enzyme (ACE), which is a key enzyme in the renin-angiotensin-aldosterone system (RAAS). The RAAS plays a crucial role in regulating blood pressure and fluid balance in the body. Therefore, ACE inhibitors like E-3174 have been widely used as antihypertensive agents for the treatment of hypertension and heart failure.

Scientific Research Applications

Chemosensor Applications

The compound's structure suggests potential in chemosensor applications, particularly for detecting metal ions. Similar naphthoquinone derivatives have demonstrated remarkable selectivity and sensitivity towards transition metal ions. For example, certain naphthoquinone-based chemosensors have shown significant selectivity towards Cu2+ ions, with the complexation being visually identifiable through a color change from orange to intense blue, indicating potential applications in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).

Fluorescence Emission Selectivity

Other related studies highlight the fluorescent properties of naphthoquinone derivatives in the presence of metal ions. For instance, specific naphthoquinone compounds exhibit highly selective fluorescence emission changes in the presence of Mn2+ ions, enabling their use in the development of fluorescent probes for biological and environmental applications (Jali et al., 2013).

Cytotoxic Activity

Certain carboxamide derivatives of naphthoquinone structures have shown potent cytotoxic activities against various cancer cell lines, suggesting the potential of 8-(ethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione derivatives in oncological research and therapy development (Deady et al., 2003).

Antioxidant Activity

A series of naphthoquinone derivatives have been evaluated for their antioxidant activity, with several compounds exhibiting promising activities. This suggests that the subject compound could potentially serve as a scaffold for developing new antioxidants, which are crucial in combating oxidative stress-related diseases (Gouda et al., 2013).

Solar Cell Applications

Thionaphthoquinone dyes, closely related to the structure of interest, have been used as light harvesters in dye-sensitized solar cells, indicating the potential of such compounds in improving the efficiency and performance of photovoltaic devices (Mahadik et al., 2020).

properties

IUPAC Name

8-(ethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-3-20-18-21-16-15(17(25)22-19(26)23(16)2)24(18)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10H,3,11H2,1-2H3,(H,20,21)(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMGSIYWCKZSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(ethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

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